2-Fluoro-4-methylpyridin-3-OL
Overview
Description
“2-Fluoro-4-methylpyridin-3-OL” is a chemical compound with the molecular formula C6H6FNO . It is well-defined and its identity is not claimed confidential .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent literature . Pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol have been reported to react with pentafluoro- and pentachloropyridine . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Chemical Reactions Analysis
Pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol have been reported to react with pentafluoro- and pentachloropyridine . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 127.12 . It is a solid at room temperature . The storage temperature is 2-8°C .
Scientific Research Applications
Chemical Properties and Storage
2-Fluoro-4-methylpyridin-3-ol is a solid compound with a molecular weight of 127.12 . It’s stored at a temperature between 2-8°C .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, including this compound, are of significant interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Use in Radiobiology
Fluoropyridines, including this compound, are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Agricultural Applications
Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new pharmaceutical products having improved physical, biological, and environmental properties .
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, has been reported to act as a potassium (k+) channel blocker . Potassium channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. Therefore, it’s plausible that 2-Fluoro-4-methylpyridin-3-OL might have a similar target.
Mode of Action
If it acts similarly to its structural analog, it might bind to exposed K+ channels, reducing the leakage of intracellular K+ and enhancing impulse conduction .
properties
IUPAC Name |
2-fluoro-4-methylpyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTISAZOZVMFLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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